

Spectroscopic Profile of 1-O-Methyljatamanin D: A Technical Overview

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Compound of Interest

Compound Name: 1-O-Methyljatamanin D

Cat. No.: B12323864

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is a naturally occurring iridoid compound isolated from *Valeriana jatamansi*, a plant recognized for its traditional medicinal uses. As a member of the iridoid class, **1-O-Methyljatamanin D** is of interest to researchers for its potential biological activities and as a subject for phytochemical studies. This technical guide provides a summary of the available spectroscopic data for **1-O-Methyljatamanin D**, essential for its identification, characterization, and further investigation in drug discovery and development.

Due to the limited availability of primary literature sources in readily accessible databases, this document curates information from chemical databases and supplier specifications.

Researchers requiring exhaustive experimental details are encouraged to seek out the original isolation and structure elucidation publications.

Spectroscopic Data

The structural elucidation of natural products like **1-O-Methyljatamanin D** relies on a combination of spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. For **1-O-Methyljatamanin D**, ^1H NMR and ^{13}C NMR data are crucial for assigning the proton and carbon frameworks, respectively. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be used to establish connectivity and stereochemistry.

Table 1: NMR Spectroscopic Data for **1-O-Methyljatamanin D** (Predicted/Typical Values)

^1H NMR	^{13}C NMR
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
Data not available in searched resources	Data not available in searched resources

Note: Specific, experimentally derived NMR data for **1-O-Methyljatamanin D** could not be located in the searched scientific literature. The table is provided as a template for where such data would be presented.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is typically used to determine the precise molecular formula.

Table 2: Mass Spectrometry Data for **1-O-Methyljatamanin D**

Technique	Value
Molecular Formula	$\text{C}_{11}\text{H}_{16}\text{O}_4$
Molecular Weight	212.24 g/mol
HRMS ($\text{M}+\text{H}$) $^+$	Data not available in searched resources

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopy Data for **1-O-Methyljatamanin D**

Functional Group	Absorption (cm ⁻¹)
O-H (Alcohol/Carboxylic Acid)	Data not available in searched resources
C=O (Ester/Carbonyl)	Data not available in searched resources
C-O (Ether/Ester)	Data not available in searched resources
C=C (Alkene)	Data not available in searched resources

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings. The following are generalized methodologies for the spectroscopic analysis of a natural product like **1-O-Methyljatamanin D**.

NMR Spectroscopy

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in an NMR tube.
- **Instrumentation:** NMR spectra are recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz).
- **Data Acquisition:** ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired using standard pulse programs. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., ESI, APCI) is used.

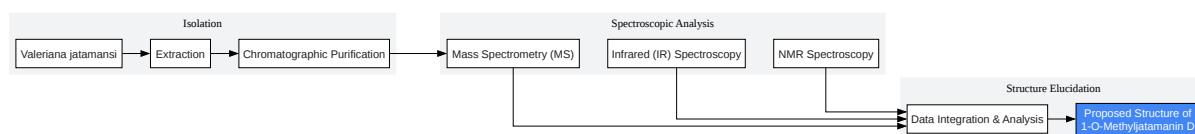
- **Data Acquisition:** The mass spectrum is acquired in positive or negative ion mode, and the exact mass is used to calculate the elemental composition.

Infrared (IR) Spectroscopy

- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after solvent evaporation, as a KBr pellet, or using an ATR (Attenuated Total Reflectance) accessory.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used.
- **Data Acquisition:** The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm^{-1}).

Workflow for Spectroscopic Analysis

The logical flow of experiments for the structural characterization of a novel natural product is a critical aspect of phytochemical research.



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Caption: Experimental workflow for the isolation and structural elucidation of **1-O-Methyljatamanin D**.

In conclusion, while **1-O-Methyljatamanin D** is a known natural product, detailed public access to its primary spectroscopic data is limited. The information and generalized protocols provided

herein serve as a foundational guide for researchers. Accessing specialized chemical databases or the original phytochemical literature is recommended for in-depth study.

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